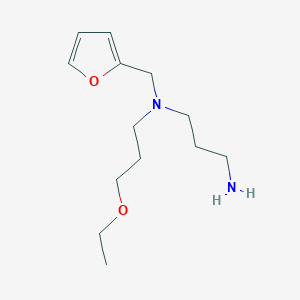
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine
Vue d'ensemble
Description
“N-(3-chlorobenzyl)-N-methylpiperidin-4-amine” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or reductive amination .Applications De Recherche Scientifique
1. Synthesis and Functionalization
N-methyl- and N-alkylamines, including structures like N-(3-chlorobenzyl)-N-methylpiperidin-4-amine, are critical in academic research and industrial production, especially in life-science molecules. The development of methods for the synthesis and functionalization of these amines using cost-effective and earth-abundant metal-based catalysts is an area of active research. For instance, an expedient reductive amination process using nitrogen-doped, graphene-activated Co3O4-based catalysts has been developed for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).
2. Catalysis and Organic Synthesis
In organic synthesis, the functionalization of amines is a key step in creating bioactive compounds. For example, ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes has been utilized to synthesize cyclic imines and indoles, demonstrating the versatility of these amines in complex organic synthesis (Kondo et al., 2002).
3. In Photoredox Catalysis
Aromatic carbon-hydrogen functionalization via photoredox catalysis is another application. A study shows the use of an organic photoredox-based catalyst system, including a nitroxyl radical, for site-selective amination of aromatics with heteroaromatic azoles. This demonstrates the application of N-methylpiperidine derivatives in photoredox catalysis for pharmaceutical research (Romero et al., 2015).
4. Antimicrobial Applications
Sterically hindered amine monomers derived from N-methylpiperidine have been synthesized and applied to various materials like silica gel, cellulose, and polyurethane to produce antimicrobial activity. This application is significant in water treatment and medical contexts (Barnes et al., 2007).
5. Liquid-liquid Phase Separation Studies
The study of liquid-liquid phase separation, particularly in systems involving N-methylpiperidine and water, is important for understanding the aggregation and hydrophobic hydration of such solutions. This research is crucial in understanding the behavior of amines in different environments (Marczak et al., 2013).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVRGHGFPQDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3081993.png)
![3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B3081996.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B3082010.png)

![6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]](/img/structure/B3082045.png)


![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082075.png)